molecular formula C20H18N2O5 B2839585 N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448130-31-1

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2839585
CAS No.: 1448130-31-1
M. Wt: 366.373
InChI Key: VEZYTRBOFDNRBE-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an azetidine ring, a benzo[d][1,3]dioxole moiety, and an acetylphenyl group. The structural complexity of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ACETYLPHENYL)-1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)AZETIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12(23)13-3-2-4-16(7-13)21-19(24)15-9-22(10-15)20(25)14-5-6-17-18(8-14)27-11-26-17/h2-8,15H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZYTRBOFDNRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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